AC-Gly-arg-gly-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

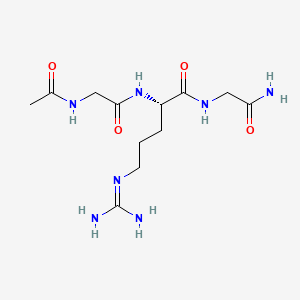

The compound AC-Gly-arg-gly-NH2 is a tetrapeptide consisting of acetylated glycine, arginine, and glycine with an amide group at the C-terminus. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-Gly-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like carbodiimides or uronium salts to form peptide bonds.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Análisis De Reacciones Químicas

Types of Reactions

AC-Gly-arg-gly-NH2 can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized under certain conditions, affecting the peptide’s biological activity.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Specific amino acids in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.

Substitution: Amino acid analogs and specific coupling reagents are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the arginine residue can lead to the formation of citrulline.

Aplicaciones Científicas De Investigación

AC-Gly-arg-gly-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mecanismo De Acción

The mechanism of action of AC-Gly-arg-gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The arginine residue, in particular, plays a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved can include signal transduction cascades and modulation of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

AC-Gly-Gly-X-Ala-NH2: A similar tetrapeptide used in high-pressure NMR studies.

Argireline (AC-Glu-Glu-Met-Gln-Arg-Arg-NH2): Known for its anti-wrinkle properties and used in cosmetic formulations.

Uniqueness

AC-Gly-arg-gly-NH2 is unique due to its specific sequence and the presence of arginine, which imparts distinct biological properties

Actividad Biológica

AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is a peptide that has garnered attention due to its significant biological activities, particularly its interaction with the μ-opioid receptor. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a resin-bound peptide chain. The key steps in SPPS include:

- Coupling : Activation of amino acids using reagents such as carbodiimides.

- Deprotection : Removal of protecting groups to facilitate subsequent coupling.

- Cleavage : Cleaving the completed peptide from the resin and purifying it.

This synthesis approach enables the production of high-purity peptides suitable for biological studies.

The primary biological activity of this compound is attributed to its interaction with the μ-opioid receptor . Upon binding, it triggers a cascade of intracellular events that include:

- Inhibition of adenylate cyclase, leading to decreased cyclic AMP levels.

- Opening of potassium channels, resulting in hyperpolarization of the cell membrane.

- Closure of voltage-gated calcium channels, which inhibits neurotransmitter release.

These actions collectively contribute to its analgesic effects, making it a candidate for pain management therapies.

Biological Activities and Applications

This compound exhibits several notable biological activities:

- Analgesic Effects : By modulating pain pathways through μ-opioid receptor activation.

- Cellular Signaling : Investigated for its role in cellular signaling processes, potentially influencing various physiological responses .

- Drug Delivery Systems : Explored for its ability to serve as a vehicle for targeted drug delivery due to its biocompatibility and bioactivity.

Case Studies and Research Findings

-

Antiplatelet Activity :

A study demonstrated that peptide fragments similar to this compound can inhibit platelet aggregation. Specifically, Ac-RGDS-NH2 exhibited concentration-dependent inhibition of collagen-induced platelet aggregation in vitro, suggesting potential therapeutic applications in preventing thrombus formation . -

Neuroprotective Properties :

Research indicated that related compounds could provide neuroprotection by modulating glucocorticoid levels in ischemic conditions. This suggests that this compound may have implications in treating neurodegenerative disorders . -

Pharmacological Screening :

A pharmacological library screening identified this compound as a compound with significant activity in altering cholesterol biosynthesis pathways in neuronal cells, indicating potential roles in metabolic regulation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related peptides:

Propiedades

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGGXCZHOKQED-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.